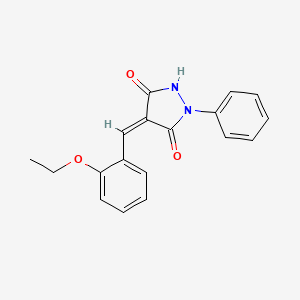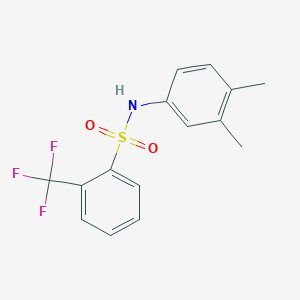![molecular formula C11H12BrNO3 B5578829 methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)
methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate involves several steps, including the reaction of aromatic amines with methyl 2-benzoylamino-2-oxobutanoate to yield various derivatives, highlighting the versatility of its synthetic routes (Stanovnik et al., 2003). Another related study describes the synthesis of methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid, underscoring the potential for creating chiral intermediates (Zhang Xingxian, 2012).
Molecular Structure Analysis
Molecular structure analysis using techniques such as FT-IR, NMR, and X-ray diffraction reveals detailed insights into the compound's structure. One study detailed the molecular structure, hyperpolarizability, and electronic properties through various spectroscopic and computational methods, providing a comprehensive understanding of its electronic structure (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Research on methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate and its derivatives includes studies on their chemical reactions, showcasing the compound's ability to undergo various transformations. These transformations enable the synthesis of complex molecules, such as oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives, demonstrating its utility in organic synthesis (Stanovnik et al., 2003).
Physical Properties Analysis
The physical properties of methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate derivatives have been characterized in terms of solubility, melting point, and molecular weight, among others. However, specific studies focusing solely on the physical properties of this compound were not identified in the current literature search, suggesting an area for further research.
Chemical Properties Analysis
Chemical properties analysis, including reactivity, stability, and interaction with biological molecules, is crucial for understanding the compound's potential applications. For instance, the study of novel synthesis approaches for surfactants demonstrates the compound's ability to form premicellar aggregations, indicating its surface activity and potential application in material science (Minggui Chen et al., 2013).
Applications De Recherche Scientifique
Synthesis and In Silico Evaluation
Methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate derivatives have been synthesized and evaluated for their antiproliferative activities. A study by Yurttaş et al. (2022) focused on the synthesis of these compounds and their potential as DNA gyrase inhibitors, suggesting their cytotoxic properties through in silico evaluations. This work highlights the compound's relevance in the development of potential therapeutic agents (Yurttaş et al., 2022).
Spectroscopic and Structural Investigations
In another study, the structural and spectroscopic properties of similar compounds were investigated using experimental and theoretical methods. The research conducted by Vanasundari et al. (2018) provided insights into the stability, reactivity, and optical properties of these compounds, contributing to the understanding of their potential applications in nonlinear optical materials and biological activities (Vanasundari et al., 2018).
Enzymatic Inhibition Studies
Williams et al. (1983) explored the inhibitory effects of 4-substituted 2,4-dioxobutanoic acid derivatives on glycolic acid oxidase, identifying potent inhibitors that could have implications for therapeutic applications targeting metabolic pathways (Williams et al., 1983).
Propriétés
IUPAC Name |
methyl 4-(3-bromoanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-16-11(15)6-5-10(14)13-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUANZCKMBHIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-bromoanilino)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)
![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)


![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)

![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)


![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)